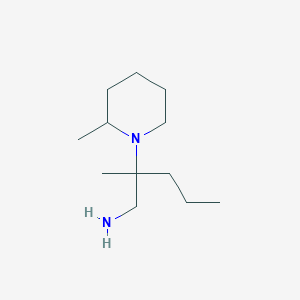
I(2),2-Dimethyl-I(2)-propyl-1-piperidineethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine is a chemical compound with the molecular formula C12H26N2 and a molecular weight of 198.34824 . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reduction of piperidinones, which can be obtained through photochemical methods involving intramolecular cycloaddition of dienes . The resulting piperidinones are then reduced to form the desired piperidine derivative.
Industrial Production Methods
Industrial production of piperidine derivatives often involves multicomponent reactions, hydrogenation, cyclization, and amination . These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert piperidinones to piperidines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced piperidines, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-methylpiperidin-1-yl)propan-1-amine: A similar compound with a different alkyl chain length.
N,N-dimethylethanamine: Another piperidine derivative with different substituents.
Uniqueness
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
929341-37-7 |
|---|---|
Fórmula molecular |
C12H26N2 |
Peso molecular |
198.35 g/mol |
Nombre IUPAC |
2-methyl-2-(2-methylpiperidin-1-yl)pentan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-4-8-12(3,10-13)14-9-6-5-7-11(14)2/h11H,4-10,13H2,1-3H3 |
Clave InChI |
KWSFVNLNVITSLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(CN)N1CCCCC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


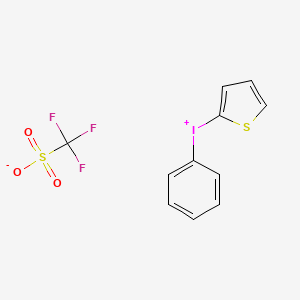
![2-[(14-Fluorotetradec-3-YN-1-YL)oxy]oxane](/img/structure/B14133555.png)
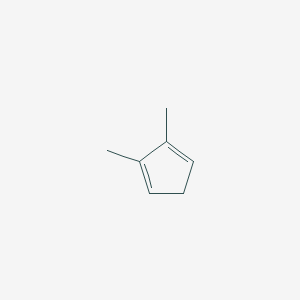

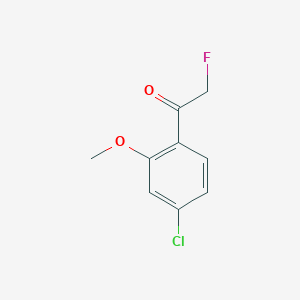


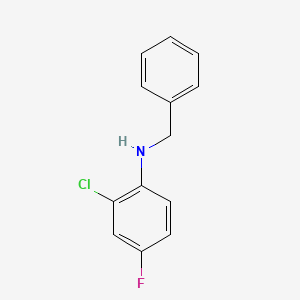
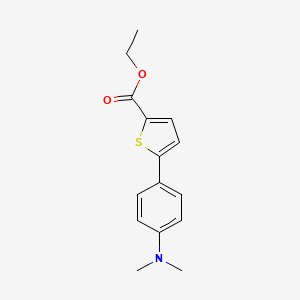
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
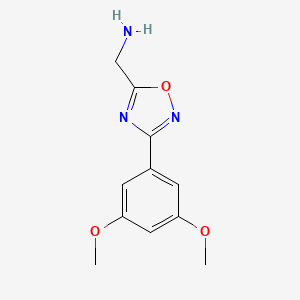
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
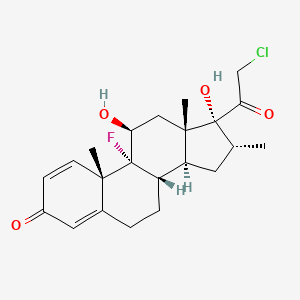
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
